4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropanecarbonyl group, and a quinoline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, including the Skraup synthesis or the Doebner-Miller reaction. The introduction of the bromine atom is usually accomplished via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The cyclopropanecarbonyl group is then introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. Finally, the benzenesulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfonamide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium azide, organolithium compounds, tetrahydrofuran (THF), and diethyl ether.
Major Products Formed
Oxidation: Quinoline N-oxides, sulfonamide derivatives.
Reduction: Amines, alcohols.
Substitution: Azides, organometallic derivatives.
Scientific Research Applications
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins can influence its binding affinity and specificity.
Comparison with Similar Compounds
4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: This compound has a similar structure but differs in the position of the bromine atom and the degree of saturation in the quinoline ring.
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide: This compound has a benzamide group instead of a benzenesulfonamide group, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYICLAUHXRNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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